C19H18F3N5O3S
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H18F3N5O3S |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
1-(6-methoxypyridazin-3-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H18F3N5O3S/c1-29-16-5-4-15(25-26-16)27-8-6-11(7-9-27)17(28)24-18-23-13-3-2-12(10-14(13)31-18)30-19(20,21)22/h2-5,10-11H,6-9H2,1H3,(H,23,24,28) |
InChI Key |
HJGBGLJBXOCFIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Molecular Mechanism of Action and Biological Targets
Inhibition of Hepatitis C Virus (HCV) NS3/4A Protease
Simeprevir (B1263172) functions as a direct-acting antiviral agent by targeting the HCV NS3/4A protease, an enzyme critical for the virus's life cycle. drugbank.comyoutube.com It is classified as a second-generation, competitive, reversible, and noncovalent inhibitor of this serine protease. drugbank.comselleckchem.com The macrocyclic structure of simeprevir enhances its affinity and selectivity for the protease's active site. drugbank.com
Role in Viral Polyprotein Processing
The HCV genome encodes a single large polyprotein that must be cleaved into individual structural and non-structural (NS) proteins to produce a functional virus. nih.govnih.gov The NS3/4A protease is responsible for carrying out four of these essential cleavages, leading to the maturation of NS3, NS4A, NS4B, NS5A, and NS5B proteins. drugbank.comnih.gov Simeprevir binds to the NS3/4A protease active site, physically obstructing its function. mims.com By inhibiting this proteolytic activity, simeprevir prevents the processing of the viral polyprotein, thereby halting the formation of mature and functional viral proteins necessary for replication. drugbank.compatsnap.com
Impact on Viral RNA Replication Cycle
The non-structural proteins generated by NS3/4A protease activity are essential components of the viral replication complex, which is responsible for synthesizing new copies of the viral RNA genome. medchemexpress.com By blocking the production of these mature NS proteins, simeprevir effectively disrupts the assembly of the replication machinery. patsnap.com This interruption of the viral RNA replication cycle is a primary contributor to the compound's potent antiviral effect, leading to a reduction in viral load within the host. patsnap.com Furthermore, the NS3/4A protease is known to interfere with the host's innate immune response by cleaving key signaling adaptors. nih.govmedchemexpress.com Inhibition of the protease by simeprevir may help to restore these antiviral signaling pathways. drugbank.com
Molecular Interactions with Host Transport Proteins and Enzymes
Simeprevir's activity is also influenced by its interactions with various host transport proteins. It is both a substrate and an inhibitor of several key transporters, which can affect its own pharmacokinetics and that of other co-administered drugs. nih.govnih.gov
P-glycoprotein (P-gp) Inhibition Mechanisms
Simeprevir has been identified as a substrate and an inhibitor of P-glycoprotein (P-gp), an efflux transporter. selleckchem.comnih.gov As an inhibitor, simeprevir can block the P-gp-mediated transport of other substrate drugs, potentially increasing their plasma concentrations. wikipedia.org This interaction primarily occurs in the intestines. nih.gov For instance, in vitro studies using Caco-2 cells demonstrated that simeprevir inhibits the P-gp-dependent transport of paclitaxel. fda.gov
Breast Cancer Resistance Protein (BCRP) Inhibition Mechanisms
Similar to its interaction with P-gp, simeprevir is also a substrate and inhibitor of the Breast Cancer Resistance Protein (BCRP). nih.govnih.gov BCRP is another important efflux transporter involved in drug disposition. Simeprevir's inhibitory action on BCRP can lead to increased systemic exposure of co-administered BCRP substrates. nih.gov
Organic Anion Transporting Polypeptide (OATP) 1B1 Inhibition Mechanisms
Simeprevir is an inhibitor of the hepatic uptake transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1). drugbank.comnih.gov OATP1B1 is crucial for the uptake of many drugs and endogenous compounds, including bilirubin, from the blood into the liver. drugbank.comsolvobiotech.com Simeprevir's inhibition of OATP1B1 can lead to elevated plasma concentrations of OATP1B1 substrates. nih.gov In vitro studies have shown that simeprevir is a more potent inhibitor of OATP1B1 than another transporter, MRP2, with a reported IC50 value of 720 nM for OATP1B1. selleckchem.com This inhibition of OATP1B1 and MRP2 is thought to be the cause of transient hyperbilirubinemia observed with simeprevir. drugbank.comfda.gov Preclinical studies have indicated that simeprevir exhibits inhibitory effects on OATP1B1 function. asm.org The saturation of hepatic uptake via OATP1B1/3, along with metabolism by CYP3A4, is believed to contribute to the nonlinear pharmacokinetics of simeprevir. nih.gov
Inhibitory Activity of Simeprevir on Host Transporters
| Transporter | Type | Location | IC50 | Effect of Inhibition |
|---|---|---|---|---|
| P-glycoprotein (P-gp) | Efflux | Intestines | Not specified | Increased plasma concentration of P-gp substrates wikipedia.org |
| BCRP | Efflux | Various | Not specified | Increased plasma concentration of BCRP substrates nih.gov |
| OATP1B1 | Uptake | Liver | 720 nM selleckchem.com | Increased plasma concentration of OATP1B1 substrates nih.gov |
| MRP2 | Efflux | Liver | ~10,000 nM selleckchem.com | Contributes to hyperbilirubinemia drugbank.com |
Organic Anion Transporting Polypeptide (OATP) 1B3 Inhibition Mechanisms
Organic Anion Transporting Polypeptides (OATPs) are crucial for the uptake of a wide range of endogenous compounds and drugs into various tissues, particularly the liver. OATP1B3, encoded by the SLCO1B3 gene, plays a significant role in the hepatic clearance of many medications.
Based on official prescribing information for Quizartinib (brand name VANFLYTA®), in vitro studies have demonstrated that Quizartinib is not a substrate for OATP1B3. rxlist.com Furthermore, its major active metabolite, AC886, is also not a substrate for this transporter. rxlist.comdaiichisankyo.us While direct inhibitory constants (IC50) are not specified in the available literature, the fact that neither the parent compound nor its primary active metabolite are substrates for OATP1B3 strongly suggests that Quizartinib is not a significant inhibitor of this transport protein. This lack of interaction implies that Quizartinib is unlikely to cause clinically relevant drug-drug interactions by impeding the OATP1B3-mediated uptake of other medications.
Cytochrome P450 Enzyme Inhibition (e.g., CYP3A, CYP1A2)
Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. The potential for a drug to inhibit these enzymes is a critical aspect of its safety profile due to the risk of adverse drug-drug interactions.
CYP3A: In vitro studies have established that Quizartinib is a substrate for CYP3A enzymes. nih.govnih.gov This means that its metabolism is dependent on the activity of this enzyme. Consequently, the co-administration of strong CYP3A inhibitors can lead to a significant increase in Quizartinib's plasma concentrations. For instance, studies have shown that strong CYP3A inhibitors can increase Quizartinib exposure by approximately two-fold. nih.gov This necessitates dose adjustments when Quizartinib is used concurrently with potent inhibitors of CYP3A to mitigate the risk of concentration-dependent toxicities. westernhealth.com
CYP1A2: According to the approved prescribing information for VANFLYTA®, in vitro studies have shown that Quizartinib does not inhibit CYP1A2. daiichisankyo.us The product monograph also states that Quizartinib is not an inducer of CYP1A2. daiichi-sankyo.ca This indicates a low likelihood of Quizartinib affecting the metabolism of drugs that are substrates of CYP1A2.
The following table summarizes the inhibitory profile of Quizartinib on these key CYP enzymes based on in vitro data.
| Enzyme | Inhibitory Effect of Quizartinib | Clinical Relevance |
|---|---|---|
| CYP3A | Quizartinib is a substrate; its concentration is affected by CYP3A inhibitors. | High. Co-administration with strong CYP3A inhibitors significantly increases Quizartinib exposure, requiring dose reduction. nih.gov |
| CYP1A2 | No inhibition observed in vitro. daiichisankyo.us | Low. Unlikely to alter the metabolism of CYP1A2 substrate drugs. |
UGT1A1 Inhibition Mechanisms
Uridine 5'-diphospho-glucuronosyltransferase 1A1 (UGT1A1) is a key enzyme involved in the glucuronidation of various compounds, facilitating their elimination from the body. Inhibition of UGT1A1 can lead to elevated levels of its substrates, potentially causing toxicity.
While some in vitro data may suggest a potential for UGT1A1 inhibition, the clinical significance of this interaction for Quizartinib appears to be low. medlibrary.org The official prescribing information for VANFLYTA® states that there were no clinically significant differences in the pharmacokinetics of UGT1A1 substrates, such as raltegravir, when used concomitantly with Quizartinib. daiichisankyo.us This suggests that at therapeutic concentrations, Quizartinib does not exert a clinically meaningful inhibitory effect on the UGT1A1 enzyme.
Early Synthetic Approaches and Methodological Challenges
The initial synthetic routes to Glecaprevir (B607649) were designed to support preclinical evaluations and Phase I clinical trials. researchgate.netresearchgate.net These early-stage, or "enabling," syntheses were largely based on the established medicinal chemistry route, with modifications aimed at improving scalability. acs.org However, these initial approaches presented significant challenges for large-scale production. acs.orgchemistryviews.org
A primary challenge in the early synthesis was the construction of the macrocyclic core. The medicinal chemistry route utilized a Ring-Closing Metathesis (RCM) reaction, which, while effective on a small scale, posed scalability issues. researchgate.netacs.org Another significant hurdle was the synthesis of the unique difluoromethyl-substituted cyclopropyl (B3062369) amino acid fragment, which involved a difficult fluorination step. acs.orgresearchgate.net
Biocatalytic Strategies and Limitations
In the enabling synthesis of a key intermediate, a chiral cyclopentane (B165970) diol fragment, a biocatalytic strategy was employed. acs.org This involved the enzymatic resolution of a diacetate intermediate (compound 16 in the synthetic scheme) to produce the desired monoacetate (compound 18 ). acs.org
Development of Enabling Synthetic Routes
To overcome the initial hurdles, researchers focused on developing more reliable and scalable "enabling" routes. These routes still centered on key reactions from the medicinal chemistry approach but with significant process improvements.
Macrocycle Formation via Ring-Closing Metathesis (RCM)
The cornerstone of the enabling route for the macrocycle synthesis was a Ring-Closing Metathesis (RCM) reaction. researchgate.netresearchgate.netacs.org This reaction involves the intramolecular coupling of two terminal alkenes within a precursor molecule (a diene) to form a cyclic alkene, with the concurrent release of ethylene. wikipedia.org RCM is a powerful tool for the formation of large rings and was successfully used to create the 18-membered macrocycle of Glecaprevir. researchgate.netacs.orgwikipedia.org
The process involved the coupling of a carbamate (B1207046) (compound 5 ) with an amine (compound 6 ) to generate the diene precursor 4 . acs.org This diene then underwent RCM to form the macrocycle. acs.org A key objective in developing this step was to establish a reliable procedure that minimized the formation of dimeric impurities and the undesired cis alkene isomer. acs.org While the enabling RCM route was successful enough to produce 41 kg of Glecaprevir for clinical trials, it was ultimately deemed unsuitable for large-scale commercial production due to the high cost of the ruthenium catalyst and the challenges associated with removing ruthenium impurities from the final product. researchgate.net
Table 1: Key Intermediates in the RCM Approach
| Compound Number | Chemical Name/Description | Role in Synthesis |
|---|---|---|
| 1 | Glecaprevir | Final Product |
| 3 | Macrocyclic Acid | Key Intermediate |
| 4 | Diene | RCM Precursor |
| 5 | Carbamate | Diene Synthesis Component |
| 6 | Amine | Diene Synthesis Component |
This table is based on the synthetic scheme described in the cited literature. acs.org
Synthesis of Difluoromethyl-Substituted Cyclopropyl Amino Acid Intermediates
The synthesis of the difluoromethyl-substituted cyclopropyl amino acid (compound 4 ) was another formidable challenge. acs.orgacs.org This small fragment of the Glecaprevir molecule is structurally complex, containing two stereocenters, a cyclopropane (B1198618) ring, an amino acid functional group, and a difluoromethyl group. acs.org
In the enabling route, the synthesis of this amino acid involved a challenging fluorination step on an advanced intermediate. researchgate.net This approach was not ideal for large-scale production due to the cost and handling difficulties of the fluorinating agents required. chemistryviews.org A synthetic route developed by a team at AbbVie for this intermediate started from a vinyl-substituted cyclopropyl amino acid, which was then converted to the difluoromethyl-substituted version through a multi-step chemical conversion. researchgate.net However, this process suffered from moderate yields and complex work-up procedures, rendering it non-viable for large-scale synthesis. researchgate.net
The development of a robust and scalable synthesis for this crucial intermediate was a key focus for the large-scale production of Glecaprevir, leading to the design of a completely new synthetic pathway in later iterations. acs.org
Development of Large-Scale Synthetic Routes
The limitations of the enabling synthesis, particularly the RCM reaction, necessitated the development of a completely new and more scalable synthetic route for the commercial production of Glecaprevir. researchgate.netchemistryviews.org This new approach focused on creating the macrocycle through a different chemical transformation.
Macrocycle Formation via Intramolecular Etherification
The large-scale synthetic route for the Glecaprevir macrocycle abandoned RCM in favor of an intramolecular etherification reaction. acs.orgresearchgate.netchemistryviews.org This strategy proved to be more efficient and scalable. The key step in this new route is the formation of an ether bond between an allylic bromide and a hydroxy-substituted carbamate building block to close the 18-membered ring. chemistryviews.org
The synthesis of the macrocycle via this method involved the preparation of two key fragments: an allylic bromide (compound 12 ) and a carbamate (compound 13 ). acs.org The synthesis of the carbamate was based on an intermediate from the previous enabling route. acs.org To avoid potential side reactions, the allylic bromide was generated in the final stages of the synthesis from a corresponding allylic alcohol using a brominating agent such as PPH3Br2. chemistryviews.org The subsequent cyclization was catalyzed by the base Triton B. chemistryviews.org
| Catalyst | Ruthenium-based acs.org | Base-catalyzed (Triton B) chemistryviews.org |
This table provides a comparative overview of the two main synthetic strategies for the macrocycle.
Chemical Synthesis and Process Chemistry
Advanced Synthesis of Difluoromethyl-Substituted Cyclopropyl Amino Acid
The creation of difluoromethyl-substituted cyclopropyl amino acids is a significant challenge in medicinal chemistry, requiring sophisticated synthetic methodologies to control stereochemistry and incorporate the difluoromethyl group. The following subsections outline the key reactions and techniques utilized in this process.
The construction of the cyclopropane (B1198618) ring, a core feature of the amino acid, often begins with a Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a carbon-carbon double bond. wikipedia.org In the synthesis of the difluoromethyl-substituted cyclopropyl precursor, a suitable difluoro-containing starting material is reacted with an active methylene (B1212753) compound in the presence of a weak base, such as an amine catalyst. wikipedia.org The product of this condensation is typically an α,β-unsaturated compound, which serves as the substrate for the subsequent cyclopropanation step. wikipedia.orgrsc.org
The Corey-Chaykovsky reaction is a powerful method for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds. researchgate.netwikipedia.orgnrochemistry.com This reaction utilizes a sulfur ylide, such as dimethylsulfoxonium methylide, which acts as a nucleophile. researchgate.net The ylide adds to the β-carbon of the unsaturated system in a conjugate addition, followed by an intramolecular nucleophilic attack to form the three-membered cyclopropane ring. nrochemistry.com A key advantage of the Corey-Chaykovsky reaction is its diastereoselectivity, often favoring the formation of the trans substituted product. wikipedia.org The reaction of a difluoromethylated α,β-unsaturated ester with a sulfur ylide provides the desired difluoromethyl-substituted cyclopropyl ester. researchgate.netresearchgate.net
Table 1: Key Reactions in the Synthesis of Difluoromethyl-Substituted Cyclopropyl Precursor
| Step | Reaction Name | Reactants | Product | Key Features |
| 1 | Knoevenagel Condensation | Difluoro-containing carbonyl compound, Active methylene compound | α,β-Unsaturated difluoromethyl compound | Forms a C=C bond, catalyzed by a weak base. wikipedia.orgorganic-chemistry.org |
| 2 | Corey–Chaykovsky Cyclopropanation | α,β-Unsaturated difluoromethyl compound, Sulfur ylide | Difluoromethyl-substituted cyclopropyl ester | Forms the cyclopropane ring, often with trans diastereoselectivity. researchgate.netwikipedia.org |
Once the difluoromethyl-substituted cyclopropyl ester is formed, the next crucial step is the hydrolysis of the ester group to a carboxylic acid. This transformation must be conducted with high diastereoselectivity to preserve the desired stereochemical configuration of the cyclopropane ring. Enzymatic hydrolysis is a frequently employed technique to achieve high levels of stereocontrol. wpmucdn.comacs.org Specific enzymes, such as lipases or esterases, can selectively hydrolyze one diastereomer over the other, leading to a mixture of the desired carboxylic acid and the unreacted ester of the opposite configuration, which can then be separated.
The Curtius rearrangement is a versatile and widely used reaction for the conversion of carboxylic acids into primary amines. nih.govresearchgate.netnih.gov This reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. organic-chemistry.org The isocyanate can then be hydrolyzed to the corresponding amine. organic-chemistry.org A significant advantage of the Curtius rearrangement is that it occurs with retention of the stereochemical configuration of the migrating group. nih.gov
In the synthesis of the difluoromethyl-substituted cyclopropyl amino acid, the carboxylic acid obtained from the hydrolysis step is first converted to an acyl azide. This is typically achieved by reacting the carboxylic acid with a reagent such as diphenylphosphoryl azide (DPPA) in the presence of a base. nih.gov The resulting acyl azide is then thermally decomposed to initiate the Curtius rearrangement, yielding an isocyanate. Subsequent hydrolysis of the isocyanate provides the desired difluoromethyl-substituted cyclopropyl amine, which is the core of the amino acid. nih.govorganic-chemistry.org
Table 2: Application of Curtius Rearrangement
| Step | Description | Intermediate | Product | Key Features |
| 1 | Acyl Azide Formation | Carboxylic Acid | Acyl Azide | Prepared from the carboxylic acid and an azide source. organic-chemistry.org |
| 2 | Thermal Rearrangement | Acyl Azide | Isocyanate | Proceeds with loss of N2 and retention of stereochemistry. nih.govnih.gov |
| 3 | Hydrolysis | Isocyanate | Primary Amine | Forms the amino group of the amino acid. organic-chemistry.org |
Achieving the desired enantiomeric purity of the final difluoromethyl-substituted cyclopropyl amino acid often requires a stereoselective resolution step. Resolution is a process used to separate a racemic mixture into its constituent enantiomers. mdpi.com
One common strategy is the formation of diastereomeric salts. The racemic amino acid is reacted with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. nih.gov These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. nih.gov Once separated, the desired enantiomer of the amino acid can be recovered by removing the resolving agent.
Chromatographic methods are also widely used for stereoselective resolution. Chiral chromatography, using a chiral stationary phase (CSP), can effectively separate the enantiomers of the amino acid. mdpi.com The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation. mdpi.com The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation. mdpi.com
Structure Activity Relationship Sar Studies and Rational Design
Elucidation of Key Structural Features for Antiviral Potency
The development of direct-acting antivirals has been significantly guided by understanding how molecular architecture influences interaction with the target enzyme. For this class of protease inhibitors, several key regions are critical for potent inhibition, including a macrocyclic core, various peptide-like binding moieties (P1, P1', P2, P3, P4), a linker region, and a C-terminal acidic group or its isostere.
Macrocyclization, particularly between the P2 and P4 positions, has been a highly successful strategy in developing potent HCV NS3/4A protease inhibitors. This approach pre-organizes the inhibitor into a bioactive conformation that mimics the extended β-strand of the natural substrate, thereby reducing the entropic penalty upon binding to the protease. nih.govcambridge.org This conformational constraint often leads to a significant enhancement in potency compared to their linear counterparts. nih.gov
Studies on P2-P4 macrocyclic inhibitors have shown that the size and nature of the macrocyclic ring are critical. For instance, the introduction of cyclic constraints within the P2-P4 linker region can lead to dramatic improvements in potency, especially against drug-resistant mutant strains of the virus. nih.gov The replacement of a quinoxaline (B1680401) moiety with a quinoline (B57606) within the P2-P4 macrocyclic structure has also been explored to improve interactions within the S2 subsite of the protease. nih.gov
Data Table: Effect of P2-P4 Macrocyclization on Antiviral Potency
| Compound | Macrocycle Type | Target | IC50 (nM) | Reference |
|---|---|---|---|---|
| Linear Analog | Acyclic | HCV NS3/4A | >500 | nih.gov |
| Compound 4 | P2-P4 Macrocycle | HCV NS3/4A | 77 | acs.org |
| Compound 5 | P2-P4 Macrocycle (with C2-phenyl) | HCV NS3/4A | 5 | acs.org |
| Compound 13 | P1-P3/P2-P4 Bis-macrocycle | HCV NS3/4A (gt3a) | 0.26 | nih.gov |
The P1 and P1' positions of the inhibitor are critical as they interact with the S1 and S1' pockets of the protease, respectively, near the catalytic site. The P1 group often determines the covalent binding mechanism, with moieties like α-ketoamides or nitriles acting as "warheads" that form a reversible covalent bond with the catalytic serine (or cysteine) residue of the protease. nih.govnih.gov
Modifications at the P1 position have been extensively studied. For example, replacing a 5-membered lactam ring at the P1 position with a larger 6-membered lactam ring in nirmatrelvir (B3392351) analogs resulted in enhanced inhibitory and antiviral activity against SARS-CoV-2 Mpro. nih.gov The inclusion of a difluoromethyl cyclopropyl (B3062369) amino acid at the P1 position has also been shown to enhance potency through hydrogen bonding with the enzyme backbone. scispace.com
The P1' moiety extends into the S1' pocket, and its optimization is crucial. In the development of HIV-1 protease inhibitors, modifications to the P1/P1' benzyloxy groups led to a 30-fold improvement in antiviral effect. acs.org For SARS-CoV-2 inhibitors, the introduction of a nitrile warhead at the P1' position enhanced antiviral activity and oral bioavailability. nih.gov
The P2* region, a subtle yet important area of the molecule, has also been a focus of optimization. In the development of asunaprevir, minor structural changes in the P2* region led to the identification of a compound free of the cardiovascular signals observed with its predecessor. scispace.com
The linker region connects the different pharmacophoric elements of the inhibitor. Engineering this region by introducing conformational constraints, such as rings, can significantly impact potency. nih.gov These constraints can rigidify the molecule, favoring the bound conformation and improving binding affinity. In some antibody-drug conjugates, the linker's cleavability by proteases in the target environment is essential for releasing the active drug. nih.gov While not directly analogous, this highlights the importance of linker design in modulating biological activity. The engineering of bait regions in protease inhibitors like α2-macroglobulin demonstrates that the linker sequence itself can be tailored for selective cleavage by target proteases. google.commdpi.com
The C-terminal carboxylic acid group of early peptide-based inhibitors is crucial for binding but often results in poor pharmacokinetic properties. A key strategy in rational drug design has been the replacement of this carboxylic acid with bioisosteres that retain the key interactions but have improved drug-like properties. diva-portal.org Acylsulfonamides have emerged as particularly effective carboxylic acid isosteres in HCV protease inhibitors. nih.govresearchgate.net
The acylsulfonamide group is acidic and can mimic the hydrogen bonding interactions of a carboxylic acid. diva-portal.org Studies have shown that replacing a C-terminal carboxylate with a phenyl acylsulfonamide group can yield inhibitors that are significantly more potent. nih.gov For instance, certain hexapeptide inhibitors with a C-terminal acylsulfonamide were approximately 20 times more potent than their carboxylate counterparts. nih.gov This moiety allows for further optimization at the prime side of the inhibitor. diva-portal.orgnih.gov
Data Table: Comparison of Carboxylic Acid and Acylsulfonamide Isosteres
The P3-P4 region of the inhibitor interacts with the less-defined S3-S4 pockets of the protease. The P3 capping group is often a bulky, hydrophobic moiety that can be modified to improve potency and pharmacokinetic properties. In the development of boceprevir (B1684563) analogs, moving from a tert-butylurea (B72671) P3-cap to cyclic sulfones resulted in compounds with single-digit nanomolar Ki* values and a 10-fold improvement in cellular potency. biorxiv.org
SAR studies have explored a wide variety of P3 capping groups, including different alkyl and cyclic substitutions. biorxiv.orgnih.gov The fluorination of P4 capping groups has been shown to be a successful strategy for improving potency against resistant HCV variants by allowing the inhibitor to adapt to structural changes in the protease's S4 pocket. nih.govbiorxiv.org
The P2 residue is a critical determinant of inhibitor potency and resistance profile. Proline and its analogs are frequently incorporated at the P2 position. nih.govnih.gov The unique constrained conformation of proline can reduce the entropic cost of binding. nih.gov Introducing a novel spirocyclic proline at the P2 position, for example, has led to a new class of HCV inhibitors with excellent pan-genotypic activity. nih.gov
Modifications to the P2 proline group, such as the introduction of a spirocycle, can enhance binding affinity by presenting a more rigid moiety to the active site. nih.gov Furthermore, macrocyclization can also occur between the P1 and P3 positions, creating bis-macrocyclic structures that can exhibit even greater potency improvements. nih.gov For example, a P1-P3/P2-P4 bis-macrocycle showed excellent binding and cellular potency, with the additional P1-P3 macrocycle playing a significant role in the observed potency gains against certain resistant strains. nih.gov
Data Table: Effect of P2 Proline and Bis-Macrocyclization on Potency
| Compound | P2 Moiety | Macrocyclization | HCV gt3a IC50 (nM) | Reference |
|---|---|---|---|---|
| MK-5172 (Grazoprevir) | Quinoxaline-Proline | P2-P4 | 1.9 | nih.gov |
| Compound 5 | Spirocyclic Proline | P2-P4 | 1.1 | nih.gov |
| Compound 13 | Spirocyclic Proline | P1-P3 / P2-P4 | 0.26 | nih.gov |
Design Principles for Novel Macrocyclic Direct-Acting Antivirals
Direct-acting antivirals (DAAs) represent a significant advancement in treating viral infections, particularly those caused by viruses like Hepatitis C (HCV). nih.govresearchgate.net These agents directly target viral proteins essential for replication, such as proteases (e.g., NS3/4A) and polymerases (e.g., NS5B). nih.govhepcguidelines.org.au A key strategy in the design of some DAAs, especially for HCV, has been macrocyclization. This design principle involves creating a large ring structure within the molecule to conformationally restrain the inhibitor. researchgate.net This pre-organization into a bioactive conformation can enhance binding affinity to the target protein and improve pharmacokinetic properties. researchgate.net
While Nirmatrelvir (C19H18F3N5O3S) is a highly effective DAA, it is a peptidomimetic inhibitor, not a macrocycle. nih.govnih.gov Its design was heavily influenced by earlier work on inhibitors for other coronaviruses, such as SARS-CoV-1. nih.gov The development process focused on modifying previous lead compounds to improve oral bioavailability while maintaining potent inhibition of the viral protease. acs.org A primary challenge with earlier peptidomimetic inhibitors was their poor metabolic stability and oral availability. nih.gov The rational design of Nirmatrelvir involved replacing specific hydrogen bond donors in its predecessors to overcome these limitations. publish.csiro.au This strategy, while different from macrocyclization, shares the common goal of optimizing the molecular structure for improved drug-like properties.
The development of Nirmatrelvir showcases a different, yet equally effective, design principle rooted in modifying existing scaffolds based on extensive structure-based drug design and addressing specific pharmacokinetic challenges like metabolic instability. nih.govmdpi.com
Structure-Based Drug Design Approaches for Viral Proteases (e.g., SARS-CoV-2 Mpro)
The development of Nirmatrelvir is a prime example of successful structure-based drug design targeting a viral protease. The SARS-CoV-2 main protease (Mpro, also known as 3CLpro) is an ideal drug target because it is essential for viral replication and has no close human homologues, which suggests a lower potential for off-target effects. nih.govnih.gov Mpro is a cysteine protease that cleaves viral polyproteins at specific sites to produce functional proteins required for the virus to replicate. nih.govnih.gov
The design of Nirmatrelvir began with lead compounds identified over a decade prior during research into SARS-CoV-1, which has a highly conserved Mpro active site compared to SARS-CoV-2. nih.govresearchgate.net An early lead, PF-00835231, was a potent inhibitor but had very poor oral bioavailability. nih.govacs.org
Key aspects of the structure-based design include:
Targeting the Catalytic Dyad: Mpro's active site contains a catalytic dyad of Cysteine-145 (Cys145) and Histidine-41. mdpi.com Nirmatrelvir was designed as a covalent but reversible inhibitor. Its nitrile "warhead" forms a covalent bond with the thiol group of Cys145, effectively blocking the enzyme's catalytic activity. nih.govnih.gov This interaction is crucial for its high potency.
Optimizing Pocket Interactions: High-resolution crystal structures of Mpro in complex with inhibitors allowed researchers to visualize how the molecule fits into the enzyme's binding pockets (S1, S2, etc.). nih.govnih.gov The design of Nirmatrelvir was optimized to maximize interactions with key amino acid residues in these pockets. For instance, its γ-lactam moiety interacts with His163 and Glu166 in the S1 pocket, while a dimethyl-bicycloproline group fits into the S2 pocket through van der Waals forces. nih.govphysiciansweekly.com
Computational Modeling: Molecular dynamics simulations and binding free energy calculations were used extensively to understand the binding mechanisms and stability of Nirmatrelvir and its analogues within the Mpro active site. physiciansweekly.comnih.govrsc.org These computational methods helped predict which modifications would enhance binding affinity and guide the synthesis of more potent compounds. nih.govnih.gov
The result of this iterative process of design, synthesis, and testing was Nirmatrelvir, a compound with potent antiviral activity against SARS-CoV-2 and its variants of concern, including Omicron. nih.govbiorxiv.org Its effectiveness relies on the highly conserved nature of the Mpro active site across different coronaviruses. biorxiv.orgchemicalbook.com
Research Findings on Nirmatrelvir's Inhibitory Activity
Biochemical assays have confirmed Nirmatrelvir's potent inhibition of the SARS-CoV-2 Mpro. The table below summarizes key inhibitory constants from various studies.
| Parameter | Reported Value | Target | Source |
|---|---|---|---|
| Ki (Inhibition Constant) | 0.933 nM | Wildtype Mpro | nih.gov |
| Ki (Inhibition Constant) | 0.635 nM | Omicron (P132H) Mpro | nih.gov |
| Ki (Inhibition Constant) | 0.006 µM (6 nM) | Wildtype Mpro | nih.gov |
| IC50 (Half maximal inhibitory concentration) | 0.022 µM (22 nM) | Wildtype Mpro | nih.gov |
| EC50 (Half maximal effective concentration) | 16.2 nM - 127.2 nM | Various SARS-CoV-2 Variants | biorxiv.org |
The data demonstrates that Nirmatrelvir maintains high potency against both the original and variant forms of the SARS-CoV-2 protease, validating the structure-based design approach that targets the conserved active site. nih.govnih.gov
Table of Compound Names
| Chemical Formula | Common Name/Identifier |
| This compound | Nirmatrelvir, PF-07321332 |
| Not Applicable | PF-00835231 |
| Not Applicable | Ritonavir |
| Not Applicable | Boceprevir |
| Not Applicable | Telaprevir |
Molecular and Structural Biology Investigations
Polymorphism and Crystal Structure Analysis
Identification and Characterization of Crystalline Forms (e.g., Hydrates, Solvates)
The solid-state form of an active pharmaceutical ingredient can significantly influence its physical and chemical properties. For Axitinib, a range of crystalline forms, including polymorphs, hydrates, and solvates, have been identified and characterized using various analytical techniques.
Polymorphic Forms: Axitinib is known to exist in several anhydrous crystalline forms, also known as polymorphs. google.com These forms have the same chemical composition but differ in their crystal lattice arrangements. At least five anhydrous crystalline forms have been reported in the literature: Form I, Form IV, Form VI, Form XXV, and Form XLI. google.com Form XLI is noted as the most thermodynamically stable polymorphic form and is the one used in the marketed product, Inlyta®. google.comgoogleapis.com In contrast, Form IV is less photostable but exhibits 2-3 times greater aqueous solubility. googleapis.com A new crystalline form, designated as Form Z, has also been recently identified through the desolvation of certain solvates. mdpi.comresearchgate.net
Hydrates: Hydrates are crystalline forms that incorporate water molecules into their lattice structure in a stoichiometric ratio. researchgate.net For Axitinib, at least two hydrate (B1144303) forms have been observed. mdpi.com A specific monohydrate form, designated Form-SAB-II, has been characterized. google.com This form contains one molecule of water for every molecule of Axitinib. The presence of water can significantly affect the stability and dissolution rate of the compound. mdpi.comresearchgate.net
Solvates: Solvates are crystalline forms containing molecules of the crystallization solvent within the crystal lattice. mdpi.com Axitinib has a high propensity to form solvates, with over 60 having been reported. mdpi.com Recent research has detailed the formation and characterization of Axitinib solvates with several common organic solvents, including acetonitrile (B52724), dimethylformamide (DMF), acetic acid, and methanol (B129727), starting from Axitinib Form A. mdpi.comnih.gov The interaction between the solvent and drug molecules within the crystal lattice defines the type of solvate, which can range from those with isolated solvent molecules to channel-type solvates where solvent molecules are arranged in continuous channels. mdpi.com
The characterization of these different forms relies on a combination of analytical techniques:
Powder X-ray Diffraction (PXRD): This is a primary tool for distinguishing between different crystalline forms, as each form produces a unique diffraction pattern based on its crystal lattice. For example, novel forms of Axitinib, such as Form-SAB-II and Form-SAB-III (a methanol solvate), are identified by their characteristic PXRD peaks at specific 2θ angles. google.com
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate thermal events like melting, desolvation, and solid-state transitions. TGA can quantify the amount of solvent or water in a solvate or hydrate, while DSC reveals the temperatures and enthalpies of transitions. For instance, the desolvation of Axitinib-acetonitrile solvate shows a sharp endothermic peak in the DSC curve, indicative of a solvate with independent solvent sites. mdpi.comresearchgate.net
Spectroscopy (FT-IR): Fourier Transform Infrared Spectroscopy can provide information on changes in molecular interactions and conformations between different solid forms.
Below is an interactive data table summarizing some of the identified crystalline forms of Axitinib.
| Form Name | Type | Key Characterization Data | Reference |
| Form XLI | Anhydrous Polymorph | Most thermodynamically stable form. google.comgoogleapis.com | google.comgoogleapis.com |
| Form IV | Anhydrous Polymorph | 2-3 times more soluble in water than Form XLI. googleapis.com Characterized by PXRD peaks at 8.9, 12.0, 14.6, 15.2, 15.7, 17.8, 19.2, 20.5, 21.6, 23.2, 24.2, 24.8, 26.2, and 27.5 ±0.1 degrees 2θ. googleapis.com | googleapis.com |
| Form Z | Anhydrous Polymorph | A new crystal form obtained via desolvation of other solvates. mdpi.comnih.gov | mdpi.comnih.gov |
| Form-SAB-II | Monohydrate | Characterized by PXRD peaks at 7.5, 8.0, 14.2, 14.7, 15.7, 18.1, 20.1, 24.4, 29.8, and 32.0 ±0.2 degrees 2θ. google.com | google.com |
| Acetonitrile Solvate (S1) | Solvate | Formed from Axitinib Form A and acetonitrile. mdpi.comnih.gov | mdpi.comnih.gov |
| DMF Solvate (S2) | Solvate | Formed from Axitinib Form A and dimethylformamide. mdpi.comnih.gov | mdpi.comnih.gov |
| Methanol Solvate (S4) | Solvate | Formed from Axitinib Form A and methanol. mdpi.comnih.gov | mdpi.comnih.gov |
| Acetic Acid Solvate (S3-2) | Solvate | Formed from Axitinib Form A and acetic acid. mdpi.com | mdpi.com |
Mechanisms of Solid-State Conversions and Implications for Form Control
The ability of a compound to exist in multiple crystalline forms necessitates a thorough understanding of the mechanisms by which these forms can interconvert. These solid-state conversions can be triggered by various factors such as temperature, humidity, and exposure to solvents. Controlling these transformations is critical for ensuring the stability and consistent performance of a pharmaceutical product.
Mechanisms of Conversion:
Solid-Phase Desolvation: Solvated crystals can be converted into other polymorphic forms by removing the solvent molecules from the crystal lattice. mdpi.comnih.gov This can be achieved through several methods:
Heating: When heated, solvates can lose their solvent molecules to yield an anhydrous form. For example, heating Axitinib monohydrate (Form-SAB-II) can lead to the loss of water and conversion to a non-solvated form (Form-SAB-I). google.com Similarly, heating the Axitinib-methanol solvate (S4) at 115 °C results in its conversion to Form I. mdpi.com
Vapor-Mediated Transformation: Exposing a solvate to the vapor of a different solvent can induce a phase transformation. The Axitinib-methanol solvate (S4) converts to Form A when exposed to acetonitrile vapor and to Form VI when exposed to ethanol (B145695) vapor. mdpi.com
Microwave Irradiation: This method can also be used to induce desolvation and subsequent phase changes. mdpi.comresearchgate.net
Solvent-Mediated Phase Transformation (SMPT): This occurs when a less stable solid form is placed in a solvent in which it is sparingly soluble. The less stable form dissolves and the more stable form nucleates and grows from the solution. For instance, the Axitinib-acetonitrile solvate can be converted to the new Form Z through an ethanol-mediated phase transformation. mdpi.comnih.gov Similarly, the Axitinib-DMF solvate can transform into Form A via an ethanol-mediated process or into Form IV through an acetic acid-mediated process. mdpi.com
Implications for Form Control:
The study of these conversion pathways is crucial for establishing robust manufacturing processes and ensuring product quality. By understanding the relationships between different crystalline forms, it is possible to select the desired polymorph and prevent its conversion to a less desirable form during production and storage.
Selection of the Appropriate Form: The choice of which crystalline form to develop is a critical decision. While a metastable form like Axitinib Form IV offers higher solubility, the most stable form, Form XLI, is often chosen for the final product to minimize the risk of solid-state changes during the product's shelf life. google.comgoogleapis.com
Process Control: Knowledge of transformation pathways allows for the design of crystallization processes that specifically target a desired form. For example, by controlling the solvent system and temperature, one can direct the crystallization towards a specific solvate which can then be carefully desolvated under controlled conditions to yield a desired anhydrous polymorph, including novel forms that may not be accessible through direct crystallization. mdpi.comnih.gov
Stability and Bioavailability: Uncontrolled phase transformations in a final drug product can lead to changes in solubility and dissolution rate, potentially impacting the drug's bioavailability. googleapis.com Therefore, a comprehensive understanding of the relative stability of the different forms and their propensity for conversion is essential for developing a stable and effective dosage form. googleapis.comgoogle.com
The relationship between various Axitinib solvates and their transformation into different polymorphs through desolvation is a key aspect of form control, providing pathways to access various crystalline states of the molecule. mdpi.comnih.gov
| Starting Form | Transformation Method | Resulting Form | Reference |
| Acetonitrile Solvate (S1) | Ethanol-mediated phase transformation | Form Z | mdpi.com |
| DMF Solvate (S2) | Ethanol-mediated phase transformation | Form A | mdpi.com |
| DMF Solvate (S2) | Acetic acid-mediated phase transformation | Form IV | mdpi.com |
| Methanol Solvate (S4) | Heating (115 °C) | Form I | mdpi.com |
| Methanol Solvate (S4) | Exposure to ethanol steam | Form VI | mdpi.com |
| Monohydrate (Form-SAB-II) | Heating | Form-SAB-I | google.com |
Mechanisms of Viral Resistance and Barrier to Resistance
In Vitro Selection and Characterization of Resistance-Associated Substitutions (RAS)
Drug-resistant colony selection studies in cell culture have shown that glecaprevir (B607649) predominantly selects for amino acid substitutions at two main positions within the NS3 protease: A156 and D/Q168. nih.govnih.gov The emergence of these resistance-associated substitutions (RASs) leads to a quantifiable reduction in the antiviral activity of glecaprevir.
NS3 Amino Acid Position A156 (e.g., A156T, A156V)
Substitutions at the NS3 amino acid position A156 are a primary mechanism of resistance to glecaprevir across multiple HCV genotypes. nih.govnih.gov In drug-resistant colony selection studies, substitutions at this position were observed in replicons from genotypes 1a, 1b, 2a, 2b, 3a, and 4a. nih.govfda.gov
Notably, in a genotype 1a replicon system, the A156T substitution conferred a 1361-fold increase in the 50% effective concentration (EC50) of glecaprevir. nih.govmdpi.com Similarly, in a genotype 1b replicon, the A156V substitution resulted in a 1,786-fold increase in EC50. asm.org These substitutions, while conferring high levels of resistance, significantly impair the virus's replication capacity. nih.govmdpi.com
NS3 Amino Acid Position D/Q168
Substitutions at the NS3 amino acid position D/Q168 have also been identified as conferring resistance to glecaprevir, particularly in genotypes 3a, 5a, and 6a. nih.govfda.gov The impact of these substitutions on glecaprevir susceptibility can vary depending on the specific amino acid change and the HCV subtype. nih.gov For instance, in a genotype 3a replicon, a Q168R substitution resulted in a 54-fold reduction in glecaprevir susceptibility. nih.gov In genotype 6a, the D168H substitution was associated with a high fold reduction in susceptibility. service.gov.uk
NS3 Amino Acid Position Q80R (Genotype 3a)
The Q80R substitution in the NS3 protease of genotype 3a has been shown to reduce susceptibility to glecaprevir. In vitro studies have demonstrated that this specific RAS leads to a 21-fold reduction in the activity of glecaprevir. nih.gov While the Q80K polymorphism is common in genotype 1a, it does not confer resistance to glecaprevir. nih.govmdpi.com
NS3 Amino Acid Position Y56H and D/Q168 Combinations
The combination of certain RASs can have a synergistic effect on resistance to glecaprevir. In genotype 3a replicons, the combination of Y56H and Q168R substitutions has been observed. This dual mutation conferred a 1,387-fold loss of susceptibility to glecaprevir, a significantly greater reduction than either substitution alone. nih.govservice.gov.uk
Impact of RAS on Glecaprevir Susceptibility and Viral Fitness in vitro
A critical aspect of glecaprevir's resistance profile is the inverse relationship between the level of resistance conferred by a RAS and the resulting viral fitness. While substitutions at position A156 can lead to very high levels of resistance, they concurrently result in a substantial decrease in the virus's replication efficiency. nih.govmdpi.com For example, the A156T substitution in a genotype 1a replicon, which causes a 1361-fold increase in EC50, reduces the replication efficiency to a mere 5.2% of the wild-type virus. nih.govmdpi.com This low replication capacity suggests that viruses carrying these resistance mutations are less likely to thrive and become the dominant species in a patient.
The following table summarizes the in vitro data on the impact of various NS3 RASs on glecaprevir susceptibility and viral fitness:
Table 1: Impact of NS3 Resistance-Associated Substitutions on Glecaprevir Susceptibility and Viral Fitness| HCV Genotype | NS3 Substitution | Fold Change in EC50 | Replication Efficiency (%) | Reference(s) |
|---|---|---|---|---|
| 1a | A156T | 1361 | 5.2 | nih.govmdpi.com |
| 1b | A156V | 1786 | Not Specified | asm.org |
| 3a | Q80R | 21 | Not Specified | nih.gov |
| 3a | Q168R | 54 | Not Specified | nih.gov |
| 3a | Y56H + Q168R | 1387 | Not Specified | nih.govservice.gov.uk |
Analysis of High Genetic Barrier to Resistance in Cell Culture Models
The high genetic barrier to resistance for glecaprevir is a key characteristic observed in cell culture models. fda.govnih.gov This barrier is defined by the difficulty with which clinically significant resistance emerges. Several factors contribute to this high barrier.
Firstly, the primary resistance mutations, such as those at position A156, significantly compromise viral fitness. nih.govnih.gov This makes the resistant variants less competitive than the wild-type virus, hindering their propagation.
Secondly, the emergence of resistance-conferring substitutions in vitro is relatively uncommon. mdpi.com In a 3-day monotherapy study, a treatment-emergent A156T substitution was detected in only one out of 35 patients with available post-baseline data. nih.gov
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Purity Profiling and Quantification
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Development of Stability-Indicating Methods
The development of a stability-indicating assay method is crucial for ensuring the quality, safety, and efficacy of an active pharmaceutical ingredient (API). nih.gov Such methods are designed to be specific enough to accurately measure the drug substance in the presence of its degradation products, process impurities, and excipients. researchgate.net For Viloxazine, several reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines to serve this purpose. jchr.orgjcdronline.org
A key aspect of developing these methods involves subjecting the drug substance to stress conditions to force degradation. researchgate.net This typically includes exposure to acid, base, oxidation, heat, and light. jcdronline.orgijpsjournal.com For Viloxazine, studies have shown it undergoes degradation under various stress conditions, including acidic, alkaline, and oxidative environments. jcdronline.orgjst.org.in
One developed method utilized an X-bridge phenyl column with a mobile phase of acetonitrile (B52724) and 0.1% trifluoroacetic acid in a 60:40 ratio. jcdronline.org The flow rate was 1 ml/min with detection at 221 nm. jcdronline.org This method demonstrated linearity, accuracy, precision, and robustness. jcdronline.org Forced degradation studies showed significant degradation with 30% hydrogen peroxide (14.9% degradation) and 30% sodium bisulphate (11.4% degradation). jcdronline.org
Another robust stability-indicating RP-HPLC method was developed using an Agilent Eclipse XDB C8 column (250 mm × 4.6 mm, 5 µm). jchr.org The gradient elution involved a mobile phase of potassium phosphate (B84403) buffer (pH 2.35) and acetonitrile at a flow rate of 0.8 mL/min, with UV detection at 210 nm. jchr.org This method was validated as per ICH guidelines, proving its specificity, linearity (with a correlation coefficient, r², of 0.9998), precision, and accuracy (ranging from 90% to 110% for identified impurities). jchr.orgjchr.org The limits of detection (LOD) and quantification (LOQ) for impurities were established at 0.01 µg/g and 0.03 µg/g, respectively. jchr.orgjchr.org
The following table summarizes the chromatographic conditions for a developed stability-indicating HPLC method for Viloxazine.
| Parameter | Condition |
| Column | X-bridge phenyl (250x4.6 mm, 5 µ) jcdronline.org |
| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic acid (60:40) jcdronline.org |
| Flow Rate | 1.0 ml/min jcdronline.org |
| Detection Wavelength | 221 nm (PDA detector) jcdronline.org |
| Retention Time | 2.272 min jcdronline.org |
This table presents data from a specific study on a stability-indicating HPLC method for Viloxazine.
The table below outlines the results from forced degradation studies on Viloxazine.
| Stress Condition | Degradation Observed |
| **Peroxide Degradation (30% H₂O₂) ** | 14.9% jcdronline.org |
| Reduction Degradation (30% NaHSO₃) | 11.4% jcdronline.org |
| Thermal Degradation | 1.9% jcdronline.org |
This table summarizes the percentage of Viloxazine degradation under different stress conditions as reported in a research study.
Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for Research Applications (e.g., in biological matrices)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity, making it indispensable for the quantification of compounds in complex biological matrices. nih.govnih.gov For Viloxazine, LC-MS/MS methods have been developed for the characterization of its degradation products and for its determination in biological samples such as plasma. ijpsdronline.comnih.gov
In research applications, LC-MS/MS plays a pivotal role in identifying and structurally elucidating degradants formed during stability studies. One study employed an HPLC system connected to a SCIEX QTRAP 5500 mass spectrometer to separate and characterize Viloxazine degradants. ijpsdronline.comresearchgate.net The chromatographic separation was achieved on an Agilent Eclipse XDB column using a mobile phase of acetonitrile and 0.1% triethylamine (B128534) (TEA). researchgate.net The mass spectral data, including the mass-to-charge ratio (m/z) of precursor and product ions, were used to identify the structures of the degradation products. ijpsdronline.com For instance, under peroxide degradation, a product with an m/z of 226.49 was observed, with product ions at m/z 124.53 and 95.76. ijpsdronline.com
The quantitative analysis of Viloxazine in biological fluids is essential for pharmacokinetic studies. researchgate.net LC-MS/MS is the preferred method for such analyses due to its ability to provide low detection limits in complex matrices like blood or plasma. nih.gov Sample preparation is a critical step to remove interferences from the biological matrix. chromatographyonline.com Techniques such as liquid-liquid extraction or solid-phase extraction (SPE) are commonly used. researchgate.net For Viloxazine and other antidepressants, a comparison of extraction procedures showed that SPE using Bond Elut Certify columns provided higher recoveries (64-86%) and better precision compared to liquid-solid absorption extraction. researchgate.net A high-pressure liquid chromatographic method with fluorescence detection has been used to measure Viloxazine in human plasma and urine, achieving a lower limit of quantitation of 25 ng/ml in plasma. nih.gov
The following table summarizes the mass spectrometer parameters and results from a study characterizing Viloxazine degradation products.
| Parameter | Details |
| Mass Spectrometer | SCIEX QTRAP 5500 ijpsdronline.com |
| Ionization Mode | Positive Ion ijpsdronline.com |
| Viloxazine [M+H]⁺ (m/z) | 228.0715 researchgate.net |
| Degradation Product (Peroxide) [M+H]⁺ (m/z) | 226.49 ijpsdronline.com |
| DP (Peroxide) Product Ions (m/z) | 124.53, 95.76 ijpsdronline.com |
This table presents mass spectrometric data for Viloxazine and one of its degradation products as identified in a research study.
The table below outlines a sample preparation procedure for the analysis of Viloxazine in a biological matrix.
| Step | Procedure |
| Matrix | Whole Blood researchgate.net |
| Extraction Type | Solid-Phase Extraction (SPE) researchgate.net |
| SPE Column | Bond Elut Certify researchgate.net |
| Recovery | 64-86% researchgate.net |
| Limit of Quantitation (LOQ) | 70-330 ng/mL researchgate.net |
This table summarizes a sample preparation and validation data for the analysis of antidepressants, including Viloxazine, in whole blood.
Computational Chemistry and Molecular Modeling Applications
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic electronic properties of a molecule, which in turn govern its reactivity. nih.govscirp.org For a molecule like Filibuvir, these calculations can elucidate its stability, electron distribution, and the sites most likely to engage in chemical reactions.
The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to understanding electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com
From these orbital energies, a suite of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. longdom.orgmdpi.com These descriptors provide a quantitative framework for comparing the reactivity of different compounds.
Table 1: Key Quantum Chemical Reactivity Descriptors
| Descriptor | Formula | Chemical Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of an atom or molecule to attract electrons. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a system. mdpi.com |
| Chemical Hardness (η) | η = (I - A) / 2 | The resistance of a molecule to change its electronic configuration. longdom.org |
| Electrophilicity Index (ω) | ω = μ² / (2η) | The ability of a molecule to act as an electrophile. mdpi.com |
By applying these DFT calculations to Filibuvir, researchers can generate a detailed electronic profile to predict its metabolic fate and its interaction patterns with the amino acid residues of its target protein.
Molecular Dynamics Simulations for Conformational Behavior and Protein Interactions
Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, allowing researchers to observe the conformational behavior of Filibuvir and its interaction with the HCV NS5B polymerase over time. frontiersin.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. researchgate.net
MD simulations are crucial for:
Conformational Analysis: Understanding the flexibility of Filibuvir and identifying its low-energy, biologically active conformations. The combination of MD with techniques like Principal Component Analysis (PCA) can simplify complex molecular motions into essential dynamics, revealing large-scale conformational changes. nih.gov
Protein-Ligand Binding: Simulating the process of Filibuvir binding to the thumb II allosteric pocket of NS5B. biorxiv.org This allows for a detailed examination of the binding pathway and the stability of the final complex. nih.gov
Interaction Fingerprinting: Analyzing the trajectory to identify key and persistent interactions, such as hydrogen bonds and hydrophobic contacts, between Filibuvir and specific amino acid residues of the polymerase. ni.ac.rs This information is vital for understanding the basis of its inhibitory activity and for designing more potent derivatives.
Long-timescale MD simulations can reveal rare conformational events and provide statistically significant data on the stability of the protein-ligand complex, which is essential for predicting the inhibitor's efficacy. wustl.edu
Homology Modeling and Protein Structure Validation for Target Generation
While the crystal structure of HCV NS5B polymerase from genotype 1 is available, the virus exhibits significant genetic diversity across different genotypes. tandfonline.comresearchgate.net For genotypes where experimental structures are lacking, homology modeling is an essential tool. tandfonline.com This technique builds a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the template). researchgate.net For instance, homology models of NS5B from genotypes 3a and 4a have been constructed to facilitate the design of inhibitors specific to these prevalent strains. tandfonline.comresearchgate.net
Once a protein model is generated, either through experimental methods or homology modeling, its quality must be rigorously assessed. Protein structure validation is a critical step to ensure the reliability of any subsequent computational studies. nih.gov
These validation techniques are crucial for ensuring that the target protein structures used in docking and MD simulations of Filibuvir and other inhibitors are accurate and reliable. biorxiv.orgbiognosys.com
Predictive Modeling for Viral Kinetics in Preclinical Settings
Beyond the molecular level, computational models can also predict the effect of a drug on the viral population within a host. Viral kinetic models are mathematical frameworks that describe the dynamic interactions between the virus, host cells, and the antiviral drug. nih.gov These models typically use a set of ordinary differential equations (ODEs) to track the populations of uninfected target cells, infected cells, and free virus particles over time. nih.govclinicaltrials.gov
For a non-nucleoside inhibitor like Filibuvir, the model incorporates a term, ε, representing the drug's effectiveness in blocking viral production. nih.gov This effectiveness can be linked to the drug's concentration through a pharmacokinetic/pharmacodynamic (PK/PD) model, creating a comprehensive PK/VK model. nih.gov
Key Parameters in a Standard Viral Kinetic Model:
β: The rate at which target cells become infected.
δ: The death rate of infected cells.
p: The rate of virus production by an infected cell.
c: The clearance rate of free virus.
ε: The drug efficacy in blocking viral production (0 ≤ ε ≤ 1).
By fitting these models to preclinical data, researchers can:
Estimate the in vivo efficacy (ε) of the drug. nih.gov
Predict the rate of viral load decline in response to treatment.
Simulate the impact of different dosing regimens on viral kinetics. nih.gov
Gain insights into the time required to achieve a sustained virologic response. mdpi.com
These predictive models are invaluable tools in preclinical development, helping to bridge the gap between in vitro activity and clinical outcomes, and optimizing the design of early-phase clinical trials for new antiviral agents. nih.govnih.gov
Preclinical Pharmacodynamic and Mechanistic Evaluation
In Vitro Enzyme Inhibition Kinetics (NS3/4A Protease)
The inhibitory activity of simeprevir (B1263172) against the HCV NS3/4A protease has been quantified using enzymatic assays. These studies determine the concentration of the compound required to inhibit enzyme activity, often expressed as an inhibition constant (Kᵢ). The macrocyclic structure of simeprevir contributes to its high affinity and specificity for the NS3 protease target. scielo.brscielo.br Preclinical investigations have demonstrated that simeprevir is a potent inhibitor of the NS3/4A protease. nih.gov Furthermore, simeprevir was found to be over 1,000-fold less active against a panel of 20 other human proteases, indicating a high degree of selectivity for the viral target. scielo.br
| Parameter | Description | Reported Finding |
|---|---|---|
| Mechanism of Inhibition | The mode by which simeprevir interacts with the NS3/4A protease. | Competitive, reversible, noncovalent inhibitor. scielo.br |
| Inhibition Constant (Kᵢ) | A measure of the inhibitor's binding affinity to the enzyme. | Potent Kᵢ values against HCV NS3/4A protease have been established in preclinical studies. nih.gov |
| Selectivity | The inhibitor's activity against the target enzyme compared to other proteases. | >1,000-fold less active against other human proteases. scielo.br |
Cell-Based Antiviral Activity Assays (Replicon Systems)
The antiviral activity of simeprevir has been confirmed in cell-based assays using HCV replicon systems. These systems utilize human liver-derived cell lines (e.g., Huh-7) that contain self-replicating HCV RNA, allowing for the quantification of viral replication in a cellular context. In these assays, the efficacy of an antiviral compound is typically measured by its 50% effective concentration (EC₅₀), which is the concentration required to reduce HCV RNA replication by 50%. Simeprevir has demonstrated potent activity against HCV genotype 1b replicons in these cell-based models. nih.gov It is also active against genotypes 1, 2, 4, 5, and 6. fda.gov
| Assay System | Parameter | Finding |
|---|---|---|
| HCV Replicon System (Huh-7 cells) | Antiviral Activity (EC₅₀) | Potent inhibition of HCV genotype 1b replication observed. nih.gov |
| Genotype Specificity | Effective Genotypes | Demonstrated activity against HCV genotypes 1, 2, 4, 5, and 6. fda.gov |
Mechanistic Studies on Combination Antiviral Effects (Synergy and Additivity)
The interaction of simeprevir with other antiviral agents has been evaluated to understand its potential in combination therapy. These studies assess whether the combined effect is synergistic (greater than the sum of the individual effects), additive (equal to the sum of the individual effects), or antagonistic. In HCV replicon cells, simeprevir has shown additive effects when combined with ribavirin (B1680618) and synergistic effects with interferon-α and HCV NS5B polymerase inhibitors. scielo.br Further studies confirmed synergistic activity when simeprevir was combined with various HCV entry inhibitors, including anti-CLDN1 mAb and the protein kinase inhibitor erlotinib. nih.govresearchgate.net More recently, simeprevir was also found to act synergistically with the antiviral drug remdesivir (B604916) in suppressing SARS-CoV-2 replication in vitro. researchgate.netresearchgate.netresearchgate.net
Investigation of Drug Transport and Efflux Modulator Activity (in vitro)
In vitro studies are essential for understanding how a drug is transported into and out of cells, which can significantly impact its pharmacokinetics. These studies have identified simeprevir as both a substrate and an inhibitor of several key drug transporters. erbc-group.com Transport into hepatocytes is mediated in part by the organic anion-transporting polypeptides OATP1B1 and OATP1B3. scielo.brerbc-group.com Simeprevir is also a substrate for efflux transporters, including P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). erbc-group.com
Furthermore, simeprevir itself acts as an inhibitor of these transporters. In vitro data demonstrate that simeprevir inhibits P-gp, BCRP, MRP2, and the uptake transporters OATP1B1 and OATP1B3. erbc-group.com This dual role as a substrate and inhibitor means it has the potential to be involved in drug-drug interactions by affecting the transport of other drugs that are substrates for these proteins. erbc-group.com
| Transporter | Role of Simeprevir | Reference |
|---|---|---|
| OATP1B1/3 | Substrate, Inhibitor | scielo.brerbc-group.com |
| P-glycoprotein (P-gp) | Substrate, Inhibitor | erbc-group.com |
| BCRP | Substrate, Inhibitor | erbc-group.com |
| MRP2 | Substrate, Inhibitor | erbc-group.com |
Preclinical Studies on Genotoxicity and Reproductive Effects (Focus on mechanistic understanding)
The genotoxic potential of simeprevir has been evaluated in a standard battery of preclinical tests. According to regulatory agency reports, simeprevir was not genotoxic in the bacterial reverse mutation assay (Ames test), the in vitro L5178Y TK+/- mouse lymphoma cell assay, or the in vivo mouse micronucleus test. scielo.br
However, a 2021 study utilizing the in vitro cytokinesis-block micronucleus (CBMN) cytome assay in a human-derived liver cell line (HepG2) reported different findings. scielo.br In this specific assay, simeprevir was shown to induce cytotoxic and genotoxic effects at the highest tested concentrations (1.25 µM and 2.5 µM). scielo.br The observed increase in micronuclei frequency suggests a potential for promoting chromosomal mutations. scielo.br From a mechanistic standpoint, the formation of micronuclei can result from either chromosome breakage (a clastogenic event) or the loss of a whole chromosome (an aneugenic event). scielo.br While the study demonstrated this genotoxic effect in HepG2 cells, the specific underlying mechanism for simeprevir was not further investigated. scielo.br
Detailed results from preclinical studies on fertility, embryo-fetal development, and pre- and postnatal development for simeprevir are not extensively available in the public domain, as this information is typically part of comprehensive regulatory submissions.
Q & A
Q. What are the primary spectroscopic techniques for structural elucidation of C₁₉H₁₈F₃N₅O₃S, and how should data be interpreted?
Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H, ¹³C, and ¹⁹F NMR to resolve molecular structure, focusing on coupling patterns and chemical shifts. For trifluoromethyl groups, ¹⁹F NMR is critical to confirm electronic environments .
- X-ray Crystallography: Essential for absolute stereochemical confirmation. Ensure proper crystal growth conditions (e.g., solvent polarity, temperature gradients) and validate data with software like SHELX .
- Mass Spectrometry (HRMS): Confirm molecular formula via exact mass analysis. Address isotopic patterns for fluorine (e.g., M+1 peaks) to avoid misinterpretation .
Data Interpretation Tip: Cross-validate spectral data with computational tools (e.g., DFT calculations) to resolve ambiguities in stereochemistry or tautomeric forms .
Q. How to design a synthetic pathway for C₁₉H₁₈F₃N₅O₃S while optimizing yield and purity?
Answer:
- Retrosynthetic Analysis: Break the molecule into fragments (e.g., trifluoromethylpyridine core + sulfonamide side chain). Prioritize convergent synthesis to reduce step count .
- Reaction Optimization: Use Design of Experiments (DoE) to test variables (temperature, catalyst loading). For fluorination steps, evaluate reagents like Selectfluor® or DAST for efficiency .
- Purity Control: Monitor intermediates via HPLC (C18 column, UV detection at 254 nm). For sulfonamide formation, track byproducts (e.g., sulfonic acids) and use scavenger resins .
Advanced Research Questions
Q. How to resolve contradictions in reported pharmacological activity data for C₁₉H₁₈F₃N₅O₃S across studies?
Answer:
- Contradiction Framework: Apply the TRIZ model to identify "technical contradictions" (e.g., potency vs. solubility). For example, enhanced binding affinity (Parameter A) may reduce metabolic stability (Parameter B) .
- Data Reconciliation: Replicate studies under standardized conditions (pH, cell lines). Use meta-analysis to quantify heterogeneity (I² statistic) and identify confounding variables (e.g., assay type) .
- Mechanistic Probes: Employ isothermal titration calorimetry (ITC) to compare binding thermodynamics across studies. Discrepancies in ΔH or ΔS may explain variability .
Q. What advanced computational methods predict the stability and degradation pathways of C₁₉H₁₈F₃N₅O₃S under physiological conditions?
Answer:
- Molecular Dynamics (MD): Simulate solvation effects in explicit water models (TIP3P) to identify hydrolysis-prone sites (e.g., sulfonamide bonds). Compare activation energies (QMMM) for degradation routes .
- Forced Degradation Studies: Use Arrhenius plots to extrapolate shelf-life. For oxidative stress, employ LC-MS/MS to characterize radical-mediated byproducts .
- Machine Learning: Train models on PubChem data to predict stability via descriptors like LogP, polar surface area, and H-bond donors .
Q. How to analyze conflicting results in the compound’s selectivity profile across kinase assays?
Answer:
- Kinase Panel Screening: Use broad-panel assays (e.g., Eurofins KinaseProfiler) to compare IC₅₀ values. Normalize data to ATP concentration (Km adjustments) .
- Structural Analysis: Overlay X-ray structures with kinase active sites. Identify conserved residues (e.g., gatekeeper mutations) causing off-target interactions .
- Statistical Modeling: Apply partial least squares regression (PLS-R) to correlate selectivity with physicochemical properties (e.g., molecular rigidity, halogen bonds) .
Methodological Guidelines
- Data Reporting: Follow ACS Style Guide for spectral data (δ values in ppm, J in Hz) and statistical thresholds (p < 0.01) .
- Ethical Synthesis: Document all synthetic attempts (including failures) to support reproducibility. Use ChemDraw for reaction schemes .
- Contradiction Management: Maintain a log of experimental trade-offs (e.g., yield vs. enantiomeric excess) for iterative optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
